molecular formula C4H5BF3KN2 B1401161 potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide CAS No. 1445962-99-1

potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide

Cat. No.: B1401161
CAS No.: 1445962-99-1
M. Wt: 188 g/mol
InChI Key: ZTGRPUHABMIHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is a chemical compound with the molecular formula C4H5BF3KN2. It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazolylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide typically involves the reaction of pyrazole derivatives with boron trifluoride and potassium salts. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chemical synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various trifluoroborate derivatives, while coordination chemistry can result in the formation of metal complexes with unique properties.

Scientific Research Applications

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide has several scientific research applications, including:

Mechanism of Action

The mechanism by which potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide exerts its effects involves its ability to interact with various molecular targets. The trifluoroborate group can participate in electron transfer reactions, while the pyrazolylmethyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes .

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: Similar in structure but lacks the pyrazolylmethyl group.

    Sodium trifluoro(1H-pyrazol-1-ylmethyl)boranuide: Similar but with sodium instead of potassium.

    Lithium trifluoro(1H-pyrazol-1-ylmethyl)boranuide: Similar but with lithium instead of potassium.

Uniqueness

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is unique due to the presence of both the trifluoroborate and pyrazolylmethyl groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecular targets .

Properties

IUPAC Name

potassium;trifluoro(pyrazol-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF3N2.K/c6-5(7,8)4-10-3-1-2-9-10;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRPUHABMIHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1C=CC=N1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445962-99-1
Record name potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Reactant of Route 2
potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Reactant of Route 3
potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Reactant of Route 4
potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Reactant of Route 5
potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Reactant of Route 6
potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.